molecular formula C9H10ClNO2 B2660317 Methyl 3-amino-2-chloro-4-methylbenzoate CAS No. 914643-08-6

Methyl 3-amino-2-chloro-4-methylbenzoate

Cat. No.: B2660317
CAS No.: 914643-08-6
M. Wt: 199.63
InChI Key: WTKVUWVCXDIMLE-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-chloro-4-methylbenzoate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzoic acid and is characterized by the presence of an amino group, a chloro group, and a methyl ester group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-chloro-4-methylbenzoate can be synthesized through several synthetic routes. One common method involves the nitration of methyl 2-chloro-4-methylbenzoate, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation or the use of reducing agents such as iron and hydrochloric acid for the reduction step.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-chloro-4-methylbenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding derivatives.

    Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol group under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate or nitric acid.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of hydroxyl derivatives.

    Oxidation Reactions: Formation of nitroso or nitro derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 3-amino-2-chloro-4-methylbenzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial

Properties

IUPAC Name

methyl 3-amino-2-chloro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5-3-4-6(9(12)13-2)7(10)8(5)11/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKVUWVCXDIMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914643-08-6
Record name Methyl 3-amino-2-chloro-4-methylbenzoate
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